molecular formula C18H14ClNO B2526798 (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one CAS No. 73393-86-9

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B2526798
CAS No.: 73393-86-9
M. Wt: 295.77
InChI Key: IBZSKTDUGQRODU-DHZHZOJOSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a chlorophenyl group and an indole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The indole moiety may enhance binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the indole moiety, which may result in different biological activities.

    (E)-1-(4-methylphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.

Uniqueness

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is unique due to the presence of both the chlorophenyl and indole groups, which may confer distinct chemical reactivity and biological activity compared to other chalcones.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-20-12-14(16-4-2-3-5-17(16)20)8-11-18(21)13-6-9-15(19)10-7-13/h2-12H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZSKTDUGQRODU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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